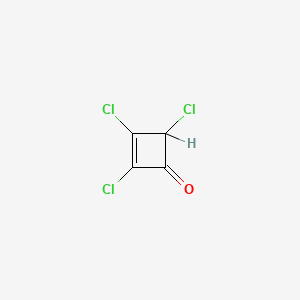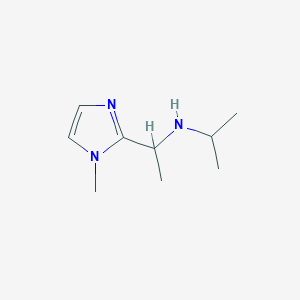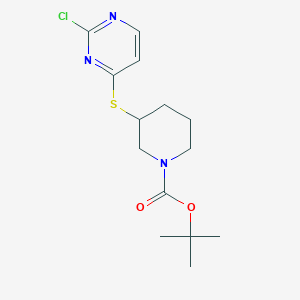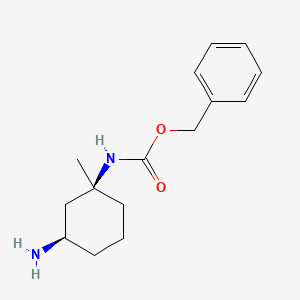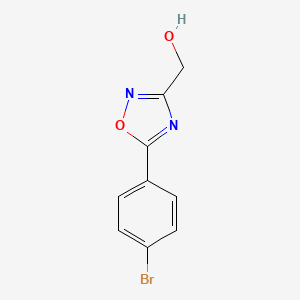
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol is a heterocyclic compound that features a bromophenyl group attached to an oxadiazole ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of various substituted oxadiazole derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: Incorporated into polymers and liquid crystals for advanced material applications.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the methanol group, which may affect its solubility and reactivity.
5-(4-Bromophenyl)-1,2,4-thiadiazole: Contains a sulfur atom instead of oxygen, leading to different electronic properties and reactivity.
5-(4-Bromophenyl)-1,2,4-triazole: Features a nitrogen atom in place of the oxygen, resulting in distinct chemical behavior.
Uniqueness
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-methanol is unique due to the presence of the methanol group, which can participate in additional hydrogen bonding and increase the compound’s solubility in polar solvents
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]methanol |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2 |
InChI-Schlüssel |
BXDMIBBZTPCLKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


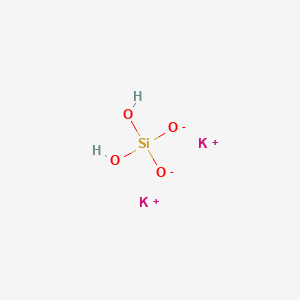
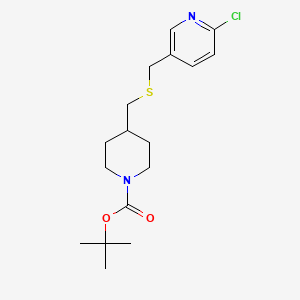
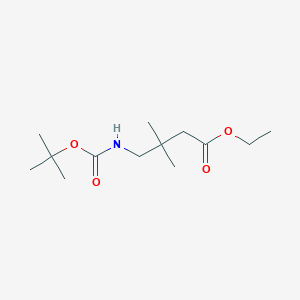
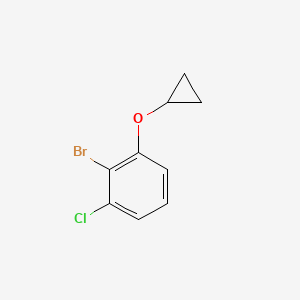
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
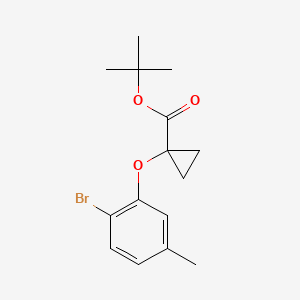
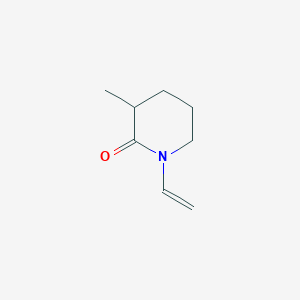
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
